2-Pyridineacetic acid

Descripción general

Descripción

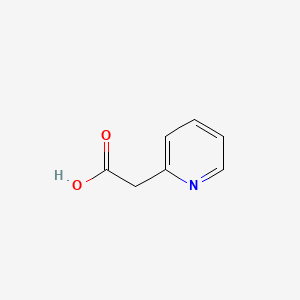

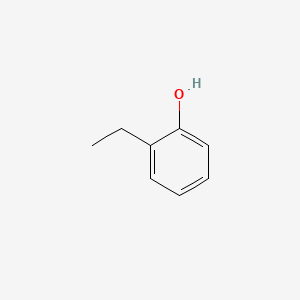

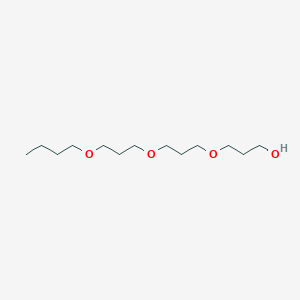

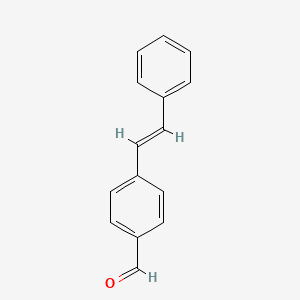

2-Pyridineacetic acid, also known as 2-Pyridylacetic acid, is a member of pyridines . It has a molecular formula of C7H7NO2 and a molecular weight of 137.14 g/mol . The IUPAC name for this compound is 2-pyridin-2-ylacetic acid . It is also known by other synonyms such as 2-PYRIDYLACETIC ACID, 2- (pyridin-2-yl)acetic acid, and 2-pyridin-2-ylacetic acid .

Molecular Structure Analysis

The InChI string for 2-Pyridineacetic acid is InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) . The Canonical SMILES string is C1=CC=NC(=C1)CC(=O)O .

Physical And Chemical Properties Analysis

2-Pyridineacetic acid has a molecular weight of 137.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 .

Aplicaciones Científicas De Investigación

- Anti-inflammatory Properties : 2-Pyridineacetic acid exhibits anti-inflammatory effects, making it a potential candidate for drug development . Researchers investigate its role in managing inflammatory conditions.

- Plant Hormone Analog : 2-Pyridineacetic acid acts as a plant growth regulator. It influences cell division, elongation, and fruit development . Scientists study its effects on crop yield and quality.

Pharmaceuticals and Medicinal Chemistry

Agriculture and Plant Growth Regulation

Safety and Hazards

2-Pyridineacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

2-pyridin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSNETAIJADFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927093 | |

| Record name | (Pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridineacetic acid | |

CAS RN |

13115-43-0, 54363-97-2 | |

| Record name | 2-Pyridineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054363972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDINEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Z7401TV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-pyridylacetic acid formed in the body?

A1: 2-Pyridylacetic acid is a major metabolite of the drug betahistine. Betahistine undergoes extensive first-pass metabolism primarily via hepatic monoamine oxidase (MAO) enzymes, leading to the formation of 2-pyridylacetic acid. [, ]

Q2: What is the pharmacokinetic profile of 2-pyridylacetic acid?

A2: Studies in healthy volunteers show that after oral administration of betahistine, 2-pyridylacetic acid reaches peak plasma concentrations (Cmax) rapidly. The time to reach Cmax (Tmax) varies between individuals. The elimination half-life (t1/2) is relatively short, ranging from 2 to 11 hours, indicating relatively rapid clearance from the body. The area under the curve (AUC), representing total exposure to the metabolite, shows significant interindividual variability. [, ]

Q3: Does co-administration of betahistine with a monoamine oxidase inhibitor (MAOI) affect 2-pyridylacetic acid levels?

A3: Yes, co-administration of betahistine with selegiline, a MAOI, substantially increased both the peak concentration (Cmax) and the area under the curve (AUC) of 2-pyridylacetic acid in a study using cats. This suggests that MAO plays a significant role in betahistine metabolism, and inhibiting this pathway can lead to higher levels of 2-pyridylacetic acid. []

Q4: Can 2-pyridylacetic acid levels be reliably measured?

A4: Yes, sensitive and specific analytical methods have been developed to quantify 2-pyridylacetic acid in biological samples like plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for this purpose, providing accurate and precise measurements even at low concentrations. [, , , , ]

Q5: What is the molecular formula and weight of 2-pyridylacetic acid?

A5: 2-Pyridylacetic acid has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol.

Q6: Can you describe the structure and reactivity of 2-pyridylacetic acid?

A6: 2-Pyridylacetic acid contains a pyridine ring substituted with an acetic acid group at the 2-position. The presence of both the nitrogen atom in the pyridine ring and the carboxylic acid group imparts specific chemical properties. It can undergo decarboxylation under certain conditions, leading to the formation of picolyl radicals. [, , , ]

Q7: Does 2-pyridylacetic acid exhibit any catalytic properties?

A7: While not extensively studied as a catalyst, 2-pyridylacetic acid derivatives have been employed as synthons in asymmetric decarboxylative Michael additions. This suggests potential for catalytic applications, particularly in stereoselective synthesis. []

Q8: Are there any known structure-activity relationships (SAR) for 2-pyridylacetic acid derivatives?

A9: While limited information is available on the specific SAR of 2-pyridylacetic acid, modifications to the pyridine ring or the acetic acid side chain can influence its physicochemical properties and potentially its biological activity. [, , ]

Q9: Are there any computational chemistry studies on 2-pyridylacetic acid?

A11: While specific computational studies on 2-pyridylacetic acid are limited within the provided research, computational chemistry techniques could be applied to explore its molecular properties, potential interactions with biological targets, and to develop quantitative structure-activity relationship (QSAR) models. []

Q10: What is known about the environmental impact of 2-pyridylacetic acid?

A12: Information regarding the environmental fate and potential ecotoxicological effects of 2-pyridylacetic acid is limited. Further research is needed to assess its persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B7770398.png)